molecular formula C18H28N2O3 B2997287 Tert-butyl 4-(aminomethyl)-4-(2-methoxyphenyl)piperidine-1-carboxylate CAS No. 1158750-84-5

Tert-butyl 4-(aminomethyl)-4-(2-methoxyphenyl)piperidine-1-carboxylate

Cat. No.: B2997287
CAS No.: 1158750-84-5
M. Wt: 320.433
InChI Key: XOGBQDMRKDYCPZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(aminomethyl)-4-(2-methoxyphenyl)piperidine-1-carboxylate: is a chemical compound with a complex structure that includes a piperidine ring, an aminomethyl group, and a methoxyphenyl group

Preparation Methods

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or chromium(VI) compounds can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.

Major Products Formed:

  • Oxidation: Formation of corresponding hydroxyl or carbonyl derivatives.

  • Reduction: Reduction of the piperidine ring or the aminomethyl group.

  • Substitution: Introduction of various functional groups at the piperidine ring or the methoxyphenyl group.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound's biological activity can be explored for potential therapeutic applications, such as enzyme inhibition or receptor binding.

Medicine: It may serve as a precursor or intermediate in the development of new drugs, particularly those targeting neurological or cardiovascular conditions.

Industry: In the chemical industry, it can be utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The exact mechanism of action of tert-butyl 4-(aminomethyl)-4-(2-methoxyphenyl)piperidine-1-carboxylate depends on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The molecular pathways involved can include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

  • Tert-butyl 4-(aminomethyl)phenylcarbamate: Similar structure but lacks the methoxyphenyl group.

  • Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate: Similar core structure without the methoxyphenyl group.

  • Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Similar to the compound but with a different phenyl group.

Uniqueness: The presence of the methoxyphenyl group in tert-butyl 4-(aminomethyl)-4-(2-methoxyphenyl)piperidine-1-carboxylate distinguishes it from similar compounds, potentially altering its chemical and biological properties.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could uncover new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-4-(2-methoxyphenyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-17(2,3)23-16(21)20-11-9-18(13-19,10-12-20)14-7-5-6-8-15(14)22-4/h5-8H,9-13,19H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGBQDMRKDYCPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CN)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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